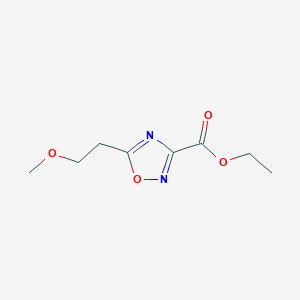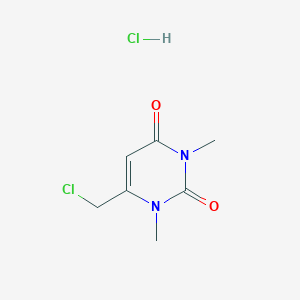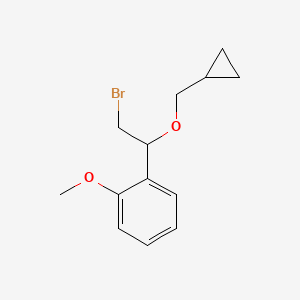
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and a cyclopropylmethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene typically involves the following steps:
Formation of the cyclopropylmethoxyethyl group: This can be achieved by reacting cyclopropylmethanol with an appropriate alkylating agent under basic conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethoxyethyl group.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the cyclopropylmethoxyethyl group.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom and the cyclopropylmethoxyethyl group can participate in different types of chemical reactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene: This compound is similar in structure but has a fluorine atom instead of a methoxy group.
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene: This compound has a methyl group instead of a methoxy group.
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the cyclopropylmethoxyethyl group also provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-12-5-3-2-4-11(12)13(8-14)16-9-10-6-7-10/h2-5,10,13H,6-9H2,1H3 |
Clave InChI |
ZVYSIROLSPLYEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(CBr)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)

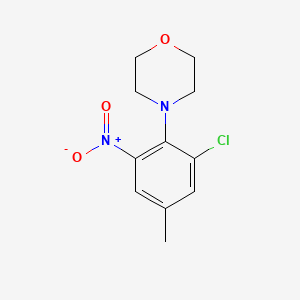
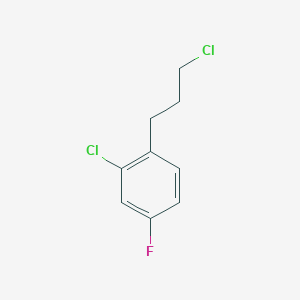
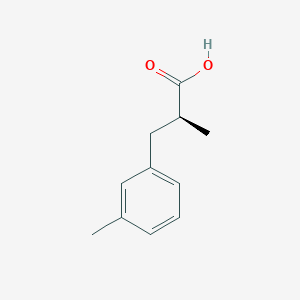
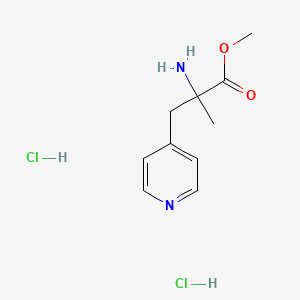
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)

![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
